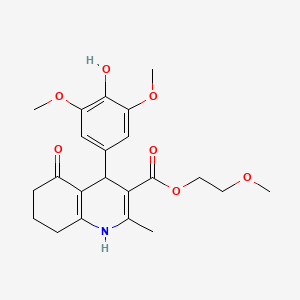![molecular formula C26H20ClNO4 B5024549 6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5024549.png)
6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C26H20ClNO4 and its molecular weight is 445.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.1080858 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for heterocyclic compounds
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its structural features, it may potentially interfere with pathways involving heterocyclic compound metabolism . The downstream effects of such interference would depend on the specific pathways and targets involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its solubility, stability, and permeability, which influence its absorption and distribution, would need to be determined experimentally. Similarly, its metabolic stability and routes of excretion would need to be investigated to understand its pharmacokinetics .
Result of Action
Depending on its targets and mode of action, it could potentially modulate a variety of cellular processes, ranging from signal transduction to gene expression
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with targets. Similarly, the presence of other molecules could compete with the compound for its targets, potentially affecting its efficacy .
Propriétés
IUPAC Name |
6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO4/c27-21-13-20-19(17-7-2-1-3-8-17)14-26(30)32-23(20)15-24(21)31-16-25(29)28-12-6-10-18-9-4-5-11-22(18)28/h1-5,7-9,11,13-15H,6,10,12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPNNTVTARLIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5024467.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5024469.png)
![2-({2-[(2-chloro-6-nitrophenyl)amino]ethyl}amino)ethanol hydrochloride](/img/structure/B5024472.png)
![cyclohexyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5024484.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5024490.png)

![methyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5024509.png)
![2-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5024515.png)
![N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5024524.png)
![N-(2-fluorophenyl)-2-(5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5024534.png)
![N-{2-[(5-chloro-2-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5024538.png)
![2-{[2-(2-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5024546.png)
![ethyl 3-[2-[2-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5024555.png)
![3-{[(3,4-difluorophenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5024558.png)
